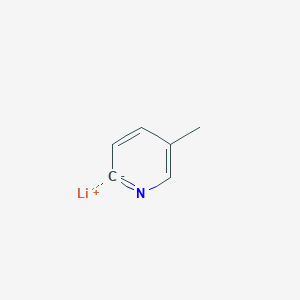
3,7,10,14-Tetraazahexadecane-1,16-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,10,14-Tetraazahexadecane-1,16-diamine is a polyamine compound with a linear structure containing four nitrogen atoms. This compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,10,14-Tetraazahexadecane-1,16-diamine typically involves the reaction of linear polyamines with compounds containing terminal sulfonate leaving groups. One common method is the Richman-Atkins synthesis, which involves the condensation of sodium salts of bissulfonamides derived from linear polyamines . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process may be optimized for cost-effectiveness and environmental considerations, avoiding the use of hazardous reagents and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,10,14-Tetraazahexadecane-1,16-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
3,7,10,14-Tetraazahexadecane-1,16-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a component of diagnostic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 3,7,10,14-Tetraazahexadecane-1,16-diamine involves its ability to chelate metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, including enzyme activity and metal ion transport . The compound’s structure allows it to interact with multiple binding sites, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic complexing agent used in radiolabeling and MRI contrast agents.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: An azide compound with polyethylene glycol-like characteristics used in polymer synthesis.
Uniqueness
3,7,10,14-Tetraazahexadecane-1,16-diamine is unique due to its linear structure and the presence of four nitrogen atoms, which provide multiple coordination sites for metal ions. This makes it particularly effective in forming stable complexes and enhances its versatility in various applications .
Propriétés
Numéro CAS |
62708-55-8 |
|---|---|
Formule moléculaire |
C12H32N6 |
Poids moléculaire |
260.42 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-N'-[2-[3-(2-aminoethylamino)propylamino]ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H32N6/c13-3-9-15-5-1-7-17-11-12-18-8-2-6-16-10-4-14/h15-18H,1-14H2 |
Clé InChI |
WPLKYFBHXZWXHS-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCN)CNCCNCCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
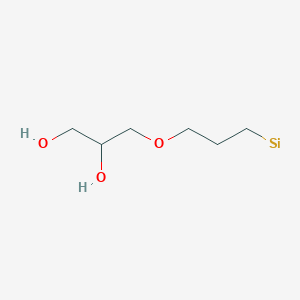
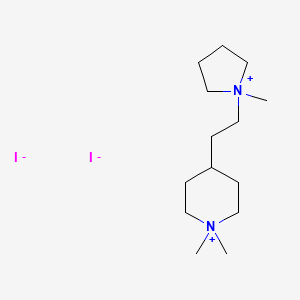

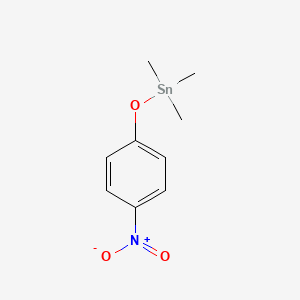
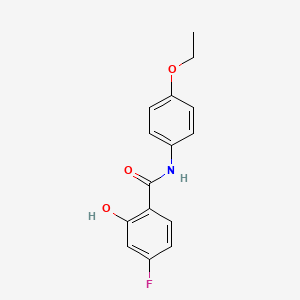
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
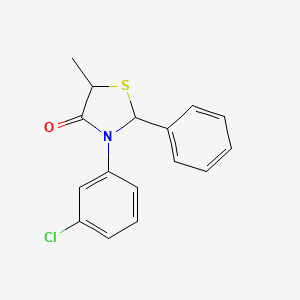
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)

![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
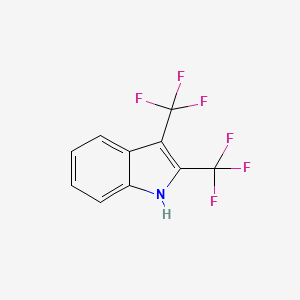
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)
